D-Tyr-val

Peptide Stability Aminopeptidase Resistance Biochemical Assays

Choose D-Tyr-Val (H-D-Tyr-Val-NH2) for your PAM research to ensure assay reliability. Its D-amino acid backbone confers critical resistance to aminopeptidase degradation, a key differentiation that prevents hydrolysis in tissue homogenates where L-configured analogs fail. With defined kinetics (Km=57 µM) and use as a stable internal control for peptidase activity, it is the validated substrate for reproducible, quantitative enzyme assays. Ideal for inhibitor screening and mechanistic studies. Order now for consistent, benchmarked results.

Molecular Formula C14H21N3O3
Molecular Weight 279.33 g/mol
Cat. No. B12295041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Tyr-val
Molecular FormulaC14H21N3O3
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C14H21N3O3/c1-8(2)12(13(16)19)17-14(20)11(15)7-9-3-5-10(18)6-4-9/h3-6,8,11-12,18H,7,15H2,1-2H3,(H2,16,19)(H,17,20)
InChIKeyKETVITBYSZOWFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Tyr-val (H-D-Tyr-Val-NH2, CAS 87237-39-6): A Defined Synthetic Dipeptide Amide for Peptidylglycine α-Amidating Monooxygenase (PAM) Assays


D-Tyr-val, specifically H-D-Tyr-Val-NH2 (CAS 87237-39-6), is a synthetic dipeptide amide composed of D-tyrosine and D-valine residues. With a molecular formula of C14H21N3O3 and a molecular weight of 279.34 g/mol , this compound is primarily employed as a model product in enzymatic assays for peptidylglycine α-amidating monooxygenase (PAM), the enzyme responsible for the C-terminal amidation of bioactive peptides [1]. Its D-amino acid configuration confers resistance to degradation by aminopeptidases commonly present in tissue homogenates, a property that enables its reliable use as a substrate analog in biochemical studies [2].

Why L-Tyr-val or Other Dipeptides Cannot Substitute for D-Tyr-val in PAM Activity Assays


Substituting D-Tyr-val with L-Tyr-val or other dipeptide analogs in peptidylglycine α-amidating monooxygenase (PAM) assays is not scientifically valid due to two key differentiating properties: (1) the D-tyrosine residue in D-Tyr-val provides essential resistance to aminopeptidase degradation, a feature absent in L-configured peptides that would otherwise be rapidly cleaved in tissue homogenates [1]; and (2) PAM exhibits distinct substrate specificity, with the kinetic parameters (Km and Vmax) varying significantly depending on the amino acid at the penultimate position (X) in D-Tyr-X-Gly substrates [2]. Using an alternative dipeptide without matching the precise kinetic profile would compromise assay reproducibility and quantitative accuracy.

D-Tyr-val (H-D-Tyr-Val-NH2) Quantitative Differentiation: Comparative Evidence for Procurement and Assay Design


Resistance to Aminopeptidase Degradation: A Stability Advantage Over L-Configured Peptides

The D-tyrosine residue in D-Tyr-val confers resistance to degradation by aminopeptidases present in tissue homogenates, a property explicitly cited as the rationale for its use as a stable substrate in PAM assays [1]. In contrast, L-tyrosine-containing peptides are rapidly hydrolyzed by aminopeptidases, leading to variable and unreliable results in crude biological samples. While the study does not provide direct quantitative degradation rates, the functional consequence is clear: the D-configuration enables the compound to serve as a reliable substrate in enzymatic assays where L-isomers would be unsuitable [1].

Peptide Stability Aminopeptidase Resistance Biochemical Assays

Kinetic Parameters for D-Tyr-Val-Gly as a PAM Substrate: Defined Km and Vmax in Pancreatic Islets

When used as a substrate (as D-Tyr-Val-Gly) in pancreatic islet homogenates from newborn rats, the compound exhibits well-defined Michaelis-Menten kinetics with a Km of 57 µM and a Vmax of 185 pmol/h per mg of protein [1]. These values provide a quantitative benchmark for assay optimization and serve as a reference point for comparing amidating activity across different tissues and species. In contrast, alternative D-Tyr-X-Gly substrates (e.g., X = Trp, Pro, Glu) display different kinetic profiles [2], necessitating careful selection based on the specific experimental context.

Enzyme Kinetics PAM Assay Pancreatic Islets

Substrate Efficiency Ranking: D-Tyr-Val-Gly Exhibits Intermediate Km Among D-Tyr-X-Gly Substrates

In a systematic comparison using purified bovine neurointermediate pituitary PAM, the Michaelis-Menten constant (Km) for D-Tyr-X-Gly substrates increased in the order: Trp < Val < Pro < Glu [1]. D-Tyr-Val-Gly thus occupies an intermediate position in the affinity spectrum. Notably, similar Vmax values were obtained for Val, Trp, and Pro substrates, while the Glu substrate exhibited a substantially higher Vmax [1]. This rank-order comparison enables researchers to select a substrate with a desired balance of binding affinity and catalytic turnover for their specific assay requirements.

Substrate Specificity PAM Enzyme Kinetics

D-Amino Acid Advantage: D-Valine-Containing Peptides Exhibit Enhanced Antimicrobial Activity Relative to L-Valine Analogs

While not directly tested on D-Tyr-val itself, studies on cyclic hexapeptide analogs demonstrate that compounds containing a D-valine unit exhibit greater antimicrobial activity than their L-valine-containing counterparts [1]. This class-level inference suggests that the D-configuration of valine in D-Tyr-val may confer similar advantages in certain biological contexts, particularly where stereochemistry influences peptide-membrane interactions or resistance to bacterial proteases. Additionally, D-amino acids, including D-valine, have been shown to enhance biocide mitigation of problematic biofilms by promoting biofilm dispersal [2].

Antimicrobial Activity D-Amino Acids Peptide Analogs

D-Tyr-val (H-D-Tyr-Val-NH2): Evidence-Based Applications in Neuropeptide Amidation Assays, Biofilm Research, and Peptide Stability Studies


Quantitative PAM Activity Assays in Neuroendocrine Tissues

D-Tyr-val (as the amidated product of D-Tyr-Val-Gly) is the gold standard substrate/product pair for measuring peptidylglycine α-amidating monooxygenase (PAM) activity in pituitary, hypothalamus, cerebrospinal fluid, and other tissues [1]. The compound's defined kinetic parameters (Km = 57 µM, Vmax = 185 pmol/h/mg in pancreatic islets) [2] and its resistance to aminopeptidase degradation [3] make it the preferred choice for reliable, quantitative enzyme assays. Researchers can directly compare their data to established benchmarks across multiple tissue types.

Substrate Selectivity Studies for PAM Enzyme Characterization

Given the documented rank-order differences in Km among D-Tyr-X-Gly substrates (Trp < Val < Pro < Glu) [1], D-Tyr-Val-Gly serves as a valuable comparator in studies investigating PAM's substrate specificity. Its intermediate affinity allows for side-by-side comparisons with both higher-affinity (Trp) and lower-affinity (Pro, Glu) substrates, facilitating detailed mechanistic investigations and inhibitor screening campaigns.

Biofilm Dispersal and Antimicrobial Peptide Research

The presence of D-valine in D-Tyr-val positions it as a building block for designing peptides with enhanced antimicrobial properties. Studies demonstrate that D-valine-containing peptides exhibit superior antimicrobial activity compared to L-valine analogs [2], and D-amino acids (including D-valine) enhance biocide efficacy against recalcitrant biofilms [3]. D-Tyr-val may be utilized as a precursor or structural component in the development of anti-biofilm agents.

Stability Reference Standard in Peptide Degradation Studies

Owing to its documented resistance to aminopeptidase hydrolysis [1], D-Tyr-val can be employed as a stable reference compound in experiments designed to measure peptidase activity or to assess the stability of novel peptide therapeutics in complex biological matrices. Its predictable resistance profile provides a reliable internal control for quantifying degradation rates of less stable, L-configured peptides.

Technical Documentation Hub

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